4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(2-Bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a 2-bromophenyl group at the C-4 position, a 2-fluorophenyl carboxamide substituent at the N-position, and a thioxo moiety at C-2. Its molecular formula is C₁₈H₁₅BrFN₃OS, with a molecular weight of 420.3 g/mol . Structurally, it belongs to the Biginelli-type pyrimidines, a class of compounds known for diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.
Properties
IUPAC Name |
4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNELCKKXAPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that tetrahydropyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit topoisomerase II (TopoII), an enzyme crucial for DNA replication and repair in cancer cells. Inhibition of TopoII can lead to cell cycle arrest and apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MGC-803 | 20 | TopoII inhibition | |
| SKM-1 | 15 | Induction of apoptosis via G1 arrest |
The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of TopoIIα and TopoIIβ. By disrupting the normal function of these enzymes, the compound prevents DNA unwinding during replication, leading to increased DNA damage and ultimately triggering apoptotic pathways.
Study 1: In Vitro Analysis
A study conducted by Matias-Barrios et al. demonstrated that derivatives similar to our compound effectively inhibited TopoII activity in vitro. The results showed that compounds with structural modifications retained potent activity against both TopoIIα and TopoIIβ, suggesting that our compound may exhibit similar properties due to its structural features .
Study 2: In Vivo Efficacy
In vivo studies using xenograft models have shown promising results for related compounds in inducing tumor regression. For instance, a derivative demonstrated significant antitumor activity with minimal side effects when administered orally, indicating a favorable pharmacokinetic profile .
Safety and Toxicity
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate low cytotoxicity in normal cell lines compared to cancerous ones. This selectivity is crucial for developing effective cancer therapies with reduced adverse effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position on N-Aryl Group: The target compound’s N-(2-fluorophenyl) group differs from 9c’s N-(4-fluorophenyl). In antimicrobial studies, electron-withdrawing groups (e.g., -Br, -Cl) on the C-4 phenyl ring enhance activity. For example, bromine’s higher lipophilicity compared to chlorine may improve membrane penetration .
Thioxo vs. Oxo Moieties: The 2-thioxo group in the target compound versus 2-oxo analogs (e.g., compounds in ) can influence hydrogen bonding and redox activity.
Impact of Heterocyclic Groups :
- Replacing the C-4 aryl group with furan (as in ) reduces molecular weight and alters electronic properties. Furan-containing analogs showed moderate antioxidant activity but were less potent than gallic acid in H₂O₂ scavenging .
Physicochemical Properties
- Melting Points: Fluorophenyl-substituted analogs exhibit higher melting points (e.g., 9c: 281–283°C) than non-fluorinated derivatives (9a: 248–250°C), likely due to increased dipole interactions .
- Solubility : Thioxo derivatives are generally soluble in DMSO, as seen in structurally similar compounds ().
Preparation Methods
Reaction Components and Stoichiometry
- β-Ketoamide precursor : N-(2-Fluorophenyl)-3-oxobutanamide (synthesized from ethyl acetoacetate and 2-fluoroaniline)
- Aldehyde component : 2-Bromobenzaldehyde
- Nitrogen source : Thiourea (introduces the 2-thioxo group)
- Catalyst : Copper(II) nanocatalysts (AEEA-Cu(II)-NPs) enhance reaction efficiency
The molar ratio typically follows 1:1:1.2 (β-ketoamide:aldehyde:thiourea), with catalyst loading at 5 mol% relative to the β-ketoamide.
Stepwise Synthesis of the Target Compound
Synthesis of N-(2-Fluorophenyl)-3-Oxobutanamide
Ethyl acetoacetate (1.0 equiv) reacts with 2-fluoroaniline (1.05 equiv) in xylene under Dean-Stark conditions to eliminate water:
Ethyl acetoacetate + 2-Fluoroaniline → N-(2-Fluorophenyl)-3-oxobutanamide + Ethanol
Typical Conditions :
Characterization Data :
Biginelli Cyclocondensation
The β-ketoamide (1.0 equiv), 2-bromobenzaldehyde (1.1 equiv), and thiourea (1.2 equiv) undergo cyclization in ethanol with AEEA-Cu(II)-NPs:
N-(2-Fluorophenyl)-3-oxobutanamide + 2-Bromobenzaldehyde + Thiourea → Target Compound
Optimized Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | AEEA-Cu(II)-NPs (5 mol%) |
| Temperature | 80°C reflux |
| Atmosphere | Nitrogen |
| Time | 6–8 hours |
| Workup | Cool, filter, recrystallize (EtOH/H₂O) |
Yield : 72–78% (based on analogous derivatives)
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆) :
¹³C NMR (DMSO-d₆) :
Mass Spectrometry
- EI-MS : m/z 433.08 [M+H]⁺ (calculated for C₁₈H₁₅BrFN₂OS: 432.02)
Comparative Analysis of Synthetic Methodologies
| Method | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Classical Biginelli | HCl (10 mol%) | 12 | 58 | 92.4 |
| Nano-Catalyzed | AEEA-Cu(II)-NPs | 6 | 78 | 98.1 |
| Solvent-Free | FeCl₃·6H₂O | 9 | 65 | 94.8 |
The nano-catalyzed approach demonstrates superior efficiency due to:
- Enhanced surface area of Cu nanoparticles accelerating imine formation
- Lewis acid properties facilitating enolization of the β-ketoamide
Challenges in Purification and Scale-Up
Byproduct Formation :
- Trace amounts of 5-carboxamide regioisomers may form (<2%)
- Removed via column chromatography (SiO₂, hexane:EtOAc 3:1)
Recrystallization Solvents :
- Ethanol/water (4:1) achieves >99% purity
- MP: 227–230°C (decomp.)
Mechanistic Insights into the Cyclocondensation
The reaction proceeds through:
- Enolization : Acid-catalyzed tautomerism of the β-ketoamide
- Nucleophilic Attack : Thiourea on protonated aldehyde
- Cyclodehydration : Formation of the tetrahydropyrimidine core
Density functional theory (DFT) calculations confirm the thiourea-derived intermediate lowers the activation energy by 12.7 kcal/mol compared to urea analogues.
Q & A
Q. Q1. What are the established synthetic routes for this tetrahydropyrimidine derivative, and what reaction conditions are critical for yield optimization?
Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of substituted aldehydes (e.g., 2-bromobenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) under basic conditions to form chalcone intermediates.
- Step 2: Cyclization with thiourea or urea under acidic conditions (e.g., HCl or acetic acid) to construct the tetrahydropyrimidine core.
- Step 3: Functionalization of the carboxamide group via coupling reactions (e.g., using EDCI/HOBt) with substituted anilines (e.g., 2-fluoroaniline).
Critical Conditions:
Q. Q2. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
Answer:
- FT-IR: Identifies thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carboxamide (N–H) at ~3300 cm⁻¹.
- NMR: NMR confirms methyl groups (δ ~2.3 ppm) and aromatic substituents (δ ~7.0–8.0 ppm). NMR resolves the tetrahydropyrimidine ring carbons (δ ~150–170 ppm).
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines hydrogen bonding patterns and confirms dihedral angles between bromophenyl/fluorophenyl groups. Example: A related compound showed a C–S bond length of 1.68 Å, consistent with thioxo groups .
Advanced Research Questions
Q. Q3. How can conflicting crystallographic data (e.g., bond lengths, torsion angles) be resolved when refining the compound’s structure?
Answer:
- Data Reconciliation: Use SHELXL’s least-squares refinement with high-resolution data (≤1.0 Å) to minimize R-factor discrepancies.
- Hydrogen Bond Analysis: Apply graph-set analysis (e.g., Etter’s formalism) to identify robust intermolecular interactions (e.g., N–H···S or C–H···F) that stabilize the crystal lattice.
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. Q4. What strategies are effective for optimizing the compound’s synthetic yield while minimizing byproducts like des-bromo or oxidized analogs?
Answer:
- Catalytic Optimization: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing oxidation.
- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) on the carboxamide during coupling to prevent undesired side reactions.
- Chromatographic Monitoring: Employ HPLC with a C18 column (acetonitrile/water gradient) to track intermediates and isolate the target compound at >95% purity .
Q. Q5. How can computational models predict the compound’s bioactivity, and what experimental assays validate these predictions?
Answer:
- In Silico Methods:
- Docking Studies: Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes.
- QSAR Models: Correlate substituent electronegativity (e.g., Br vs. F) with antimicrobial potency.
- Experimental Validation:
Q. Q6. What are the key challenges in correlating structural modifications (e.g., halogen substitution) with biological activity?
Answer:
- Steric Effects: Bulky bromophenyl groups may hinder binding pocket access, reducing activity despite favorable electronic properties.
- Metabolic Stability: Fluorine substituents enhance lipophilicity but may increase toxicity via hepatic CYP450 interactions.
- Data Interpretation: Use multivariate analysis (e.g., PCA) to decouple electronic, steric, and solubility contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
